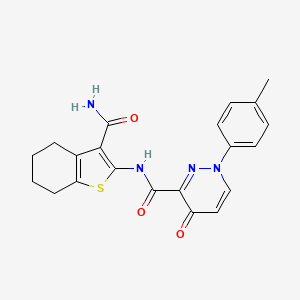

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

Properties

Molecular Formula |

C21H20N4O3S |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C21H20N4O3S/c1-12-6-8-13(9-7-12)25-11-10-15(26)18(24-25)20(28)23-21-17(19(22)27)14-4-2-3-5-16(14)29-21/h6-11H,2-5H2,1H3,(H2,22,27)(H,23,28) |

InChI Key |

RMNLNYPYPMHSRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |

Origin of Product |

United States |

Biological Activity

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex molecular structure, which includes a benzothiophene moiety and a dihydropyridazine core. The presence of various functional groups contributes to its biological activity.

Molecular Formula : C₁₈H₁₈N₄O₂S

Molecular Weight : 358.43 g/mol

CAS Number : [Specific CAS number not provided in search results]

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of benzothiophene compounds demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown inhibitory effects on cell proliferation in ovarian and prostate carcinoma models .

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity, akin to other azomethine derivatives that have been documented to exhibit such effects .

- Antitubercular Effects : Some azomethine derivatives have been reported to possess antitubercular properties, indicating the potential for this compound in treating tuberculosis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors are significant:

- Substituents on the Aromatic Ring : The nature and position of substituents on the benzothiophene ring influence the compound's reactivity and biological activity. For example, modifications leading to electron-withdrawing or electron-donating effects can significantly alter potency .

- Dihydropyridazine Core Modifications : Variations in the dihydropyridazine structure can enhance affinity for biological targets, potentially increasing therapeutic efficacy against specific diseases .

Study 1: Anticancer Activity

A study investigating the antiproliferative effects of related compounds revealed that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as PA1 (ovarian carcinoma) and DU145 (prostate carcinoma). These findings suggest that structural modifications can lead to enhanced anticancer properties .

Study 2: Anti-inflammatory Effects

Research into related azomethine derivatives indicated promising anti-inflammatory activities. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with these compounds, highlighting their potential as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other benzothiophene- and heterocycle-containing molecules. Below, we analyze its key distinctions and similarities with two analogs:

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Core Differences :

- The target compound employs a dihydropyridazine ring (six-membered, two nitrogen atoms), whereas the analog substitutes this with a 1,2-oxazole (five-membered, one oxygen and one nitrogen) .

- The oxazole analog features a 5-methyl-3-phenyl group, contrasting with the target’s 4-methylphenyl substituent.

- Physicochemical Properties: The oxazole analog has a molecular weight of 381.45 g/mol (C20H19N3O3S) compared to an estimated ~423.5 g/mol for the target compound, reflecting the dihydropyridazine’s larger heterocyclic system . Oxazoles are known for their metabolic stability and hydrogen-bonding capacity, while dihydropyridazines may offer distinct electronic properties due to partial unsaturation and nitrogen positioning.

(R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11f)

- Structural Complexity: Compound 11f incorporates a diazepine-pyrimidopyrimidine hybrid scaffold, significantly larger and more complex than the target compound’s benzothiophene-dihydropyridazine framework .

Functional Implications :

- Diazepine derivatives often exhibit CNS activity, while benzothiophene-dihydropyridazine systems may prioritize peripheral targets due to reduced blood-brain barrier penetration.

Data Tables

Table 1: Structural and Molecular Comparisons

| Compound Name | Core Heterocycle | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide | Benzothiophene + dihydropyridazine | C21H25N5O3S (est.) | ~423.5 (est.) | 4-Methylphenyl, carbamoyl |

| N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | Benzothiophene + oxazole | C20H19N3O3S | 381.45 | 5-Methyl-3-phenyl, carbamoyl |

| (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-... | Diazepine + pyrimidopyrimidine | C47H44N10O3 (est.) | ~797.9 (est.) | Benzyl, pyridinylamino, 4-methylphenyl |

Table 2: Functional Group Analysis

Research Findings and Implications

- Oxazole vs. Dihydropyridazine : The oxazole analog’s smaller size and rigid structure may enhance binding to shallow enzyme pockets, while the dihydropyridazine’s flexibility could improve adaptation to conformational changes in targets like kinases or GPCRs .

- Metabolic Profile : The target compound’s dihydropyridazine ring may undergo oxidation, necessitating structural optimization for in vivo stability. In contrast, the oxazole analog’s resistance to metabolism aligns with prior studies on oxazole-containing drugs (e.g., linezolid) .

- Diazepine Hybrids: Compound 11f exemplifies how increased complexity can enhance selectivity but may compromise bioavailability—a trade-off less pronounced in the target compound due to its simpler scaffold .

Preparation Methods

Cyclohexene-Thiophene Annulation

The tetrahydrobenzothiophene core is constructed via a Friedel-Crafts alkylation or cyclization of cyclohexene derivatives with sulfur-containing precursors. A representative method involves:

-

Cyclohexenone and Ethyl Thioglycolate Condensation :

-

Amination at Position 2 :

-

Carbamoyl Group Introduction :

Synthesis of Intermediate B: 1-(4-Methylphenyl)-4-Oxo-1,4-Dihydropyridazine-3-Carbonyl Chloride

Pyridazinone Core Formation

Pyridazinones are synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds:

-

Hydrazine and Ethyl 3-(4-Methylphenyl)-2-Propenoate Reaction :

-

Ethyl 3-(4-methylphenyl)acrylate reacts with hydrazine hydrate in ethanol under reflux (4–6 hours).

-

Forms 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid ethyl ester.

-

Yield : 60–65%.

-

-

Ester Hydrolysis :

-

Conversion to Acid Chloride :

Amide Coupling and Final Assembly

Peptide-Type Coupling

Intermediates A and B are joined via a Schlenk equilibrium or Steglich esterification:

-

HATU-Mediated Coupling :

-

Workup and Purification :

Optimization Strategies and Challenges

Solvent and Catalyst Screening

Byproduct Mitigation

-

N-Acylation Side Reactions : Controlled by maintaining stoichiometric excess of Intermediate A.

-

Oxidation of Thiophene : Avoided by conducting reactions under inert atmosphere.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

Methodological Answer: The synthesis requires careful selection of precursors and reaction conditions. For example, benzothiophene and dihydropyridazine cores are typically assembled via cyclization reactions under controlled temperatures (e.g., 70–100°C) using polar aprotic solvents like DMF or ethanol . Substituents (e.g., 4-methylphenyl) are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura). Reaction monitoring via TLC or HPLC is critical to track intermediates and optimize yields .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

Methodological Answer: Multi-nuclear NMR (¹H, ¹³C) is essential for mapping proton environments and carbon frameworks. For instance, the 4-oxo group in dihydropyridazine resonates at δ 160–170 ppm in ¹³C NMR, while benzothiophene protons appear as multiplet signals in δ 2.5–3.5 ppm . IR spectroscopy confirms functional groups (e.g., carbonyl stretches at 1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Methodological Answer: Begin with in vitro assays targeting hypothesized pathways (e.g., kinase inhibition). Use cell viability assays (MTT or ATP-based luminescence) to screen for cytotoxicity. For target identification, employ computational docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like cyclooxygenase or kinases . Validate findings with Western blotting or ELISA for protein expression changes .

Advanced Research Questions

Q. What strategies can optimize the synthesis yield of this compound when scaling up?

Methodological Answer: Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratios, catalyst loading). For example, flow-chemistry systems improve reproducibility and reduce side reactions in oxidation steps . Solvent optimization (e.g., switching from ethanol to acetonitrile) may enhance solubility of intermediates . Purification via flash chromatography with gradients (e.g., ethyl acetate/hexane) improves separation of structurally similar byproducts .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer: Re-evaluate computational models by refining force fields (e.g., AMBER vs. CHARMM) or incorporating solvation effects. Cross-validate with experimental techniques:

Q. What advanced techniques are recommended for analyzing metabolic stability in preclinical studies?

Methodological Answer: Use hepatocyte microsomal assays (e.g., human liver microsomes) to measure metabolic half-life. LC-MS/MS quantifies major metabolites. For structural elucidation of metabolites, employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID). Compare metabolic pathways with software tools like MetaSite or ADMET Predictor .

Data Analysis and Interpretation

Q. How can researchers differentiate between isomeric byproducts formed during synthesis?

Methodological Answer: Combine NOESY NMR to study spatial proximity of protons and 2D-COSY for coupling networks. For example, isomers with differing substituent orientations on the benzothiophene ring will show distinct NOE correlations . Alternatively, use chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) to separate enantiomers .

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays?

Methodological Answer: Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals. For multiplexed assays (e.g., high-content screening), apply machine learning algorithms (random forests or SVM) to identify synergistic/antagonistic effects .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.